N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide
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Overview
Description
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide is an organic compound with significant importance in various fields of scientific research. It belongs to the family of hydrazones, which are derived from the condensation of hydrazides with aldehydes or ketones. These compounds are known for their wide-ranging applications in medicinal chemistry, owing to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 3-chloro-4-methoxybenzaldehyde in the presence of a suitable catalyst, often in a solvent like ethanol or methanol. The reaction is generally carried out under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the preparation may involve optimized reaction parameters, such as higher temperatures and pressures, to increase the yield and efficiency of the process. Continuous flow reactors and automated synthesis systems can also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it may form the corresponding hydrazone oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: Halogenation or other electrophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: Hydrazone oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide has numerous applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds.
Biology: Used in the study of enzyme inhibition and receptor binding.
Medicine: Exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, to inhibit or modify their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
When compared to other hydrazones, N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide stands out due to its unique substituents that enhance its biological activity and specificity.
Similar Compounds
N'-[(1E)-(3-chloro-4-methylphenyl)methylidene]-4-methylbenzohydrazide
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
Each compound exhibits distinct properties based on its substituents, which can be harnessed for targeted applications in scientific research and industry.
This summary should give you a solid foundation for understanding this compound
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-3-6-13(7-4-11)16(20)19-18-10-12-5-8-15(21-2)14(17)9-12/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXGHGEGDITLV-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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